Benzenamine, 2-bromo-4-methoxy-3-methyl-
Description
Significance within the Field of Substituted Aniline (B41778) Derivatives
Substituted anilines are a cornerstone class of organic compounds, serving as pivotal starting materials and intermediates in numerous chemical syntheses. wisdomlib.org They are fundamental to the production of dyes, agrochemicals, and pharmaceuticals. The specific substitution pattern of Benzenamine, 2-bromo-4-methoxy-3-methyl- places it within a category of highly functionalized anilines that offer multiple reactive sites for further chemical transformations.
The presence of the bromine atom is particularly noteworthy as it provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful methods for constructing carbon-carbon and carbon-nitrogen bonds. The methoxy (B1213986) and amino groups, being ortho-para directing and activating, influence the regioselectivity of electrophilic aromatic substitution reactions, while the methyl group provides steric hindrance that can also direct the outcome of chemical reactions. The interplay of these electronic and steric effects makes this compound a model substrate for studying reaction mechanisms and developing new synthetic methodologies.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Boiling Point | 287.1±35.0 °C |
| Density | 1.458±0.06 g/cm³ |
Table 1: Predicted Physicochemical Properties of Benzenamine, 3-bromo-2-methoxy-4-methyl- (a closely related isomer). Data sourced from publicly available chemical databases. chemicalbook.com
Role in Contemporary Organic Synthesis and Chemical Sciences
In the realm of organic synthesis, the utility of a molecule is often defined by its ability to be transformed into more complex and valuable structures. Benzenamine, 2-bromo-4-methoxy-3-methyl- is an exemplary intermediate in this regard. The amino group can be readily diazotized and converted into a wide range of other functional groups. Furthermore, it can undergo acylation and alkylation reactions.
The synthesis of polysubstituted anilines itself is a significant area of research. bohrium.comnih.gov General strategies to access such compounds often involve multi-step sequences that may include:
Nitration and Reduction: Introduction of a nitro group onto a pre-substituted benzene (B151609) ring, followed by its reduction to an amine.
Halogenation: Regioselective introduction of a bromine atom, often directed by existing substituents.
Nucleophilic Aromatic Substitution: Displacement of a suitable leaving group (like fluorine) by a methoxide (B1231860) source. google.com
The development of efficient and selective synthetic routes to compounds like Benzenamine, 2-bromo-4-methoxy-3-methyl- is an active area of research, as it directly impacts the accessibility of novel compounds for further investigation.
| Reaction Type | Reagents and Conditions | Product Type |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | N-Aryl products |
| Suzuki Coupling | Pd catalyst, base, boronic acid | Biaryl compounds |
| Acylation of Amine | Acyl chloride, base | Amide derivatives |
| Diazotization of Amine | NaNO₂, HCl | Diazonium salt for further transformations |
Table 2: Potential Synthetic Transformations of Benzenamine, 2-bromo-4-methoxy-3-methyl- based on the reactivity of substituted anilines.
Emerging Applications in Medicinal Chemistry and Advanced Materials Research
The structural motifs present in Benzenamine, 2-bromo-4-methoxy-3-methyl- are found in a variety of biologically active molecules and functional materials. While specific applications of this exact isomer are not yet widely reported, its potential can be inferred from the utility of related compounds.
In the field of advanced materials , functionalized anilines are precursors to polyaniline derivatives, which are conducting polymers with applications in sensors, electronic devices, and anti-corrosion coatings. scielo.brrsc.orgnih.govrsc.org The substituents on the aniline ring can modulate the electronic properties, solubility, and processability of the resulting polymers. rsc.org The development of new aniline monomers, such as Benzenamine, 2-bromo-4-methoxy-3-methyl-, could lead to novel polymeric materials with tailored properties for specific technological applications. rsc.orgnih.govrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
573693-08-0 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-4-methoxy-3-methylaniline |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
RRMAXPPCXXWDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)N)OC |
Origin of Product |
United States |
Synthetic Methodologies for Benzenamine, 2 Bromo 4 Methoxy 3 Methyl
Established Synthetic Routes and Precursor Transformations
The synthesis of Benzenamine, 2-bromo-4-methoxy-3-methyl- is typically achieved through a multi-step reaction sequence that involves the careful introduction of the various functional groups onto a benzene (B151609) precursor. The order of these reactions is critical to ensure the desired substitution pattern due to the directing effects of the substituents.
Multi-step Reaction Pathways (e.g., Nitration, Reduction, Bromination)
A common and logical synthetic strategy for polysubstituted anilines involves a sequence of nitration, reduction, and halogenation. echemi.com The nitro group is a strong deactivating and meta-directing group, which can be strategically used to guide subsequent substitutions. echemi.com Once the desired substitution pattern is achieved, the nitro group can be readily reduced to an amino group.
A plausible multi-step pathway for the target compound would begin with a suitably substituted benzene derivative. The key steps would involve:
Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. echemi.com The starting material would ideally already contain some of the desired substituents to guide the nitration to the correct position.
Reduction: The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation.
Bromination: The final step would be the selective introduction of a bromine atom at the desired position on the aniline (B41778) ring.
The precise order of these steps is crucial. For instance, performing bromination on a highly activated aniline ring can lead to multiple bromination products. Therefore, it is often advantageous to introduce the bromine atom at an earlier stage when the ring is less activated.
Utilization of 2-methoxy-3-methylaniline (B98021) as a Key Starting Material
A more direct and efficient approach involves the use of a pre-synthesized, highly substituted aniline as a key starting material. For the synthesis of Benzenamine, 2-bromo-4-methoxy-3-methyl-, the compound 4-methoxy-3-methylaniline (B90814) is an ideal precursor. This simplifies the synthesis by reducing the number of steps required to build the core structure. The synthesis of 4-methoxy-3-methylaniline can be achieved from 2-methyl-4-nitroanisole (B18480) through the reduction of the nitro group.
Once 4-methoxy-3-methylaniline is obtained, the final and most critical step is the regioselective introduction of the bromine atom at the 2-position.
Strategic Introduction of Halogen and Methoxy (B1213986) Groups
The strategic placement of the halogen and methoxy groups is dictated by their electronic and steric effects on the aromatic ring. Both the amino group and the methoxy group are strong activating, ortho-, para-directing groups. The methyl group is a weaker activating, ortho-, para-directing group. byjus.comwvu.edu
In the case of 4-methoxy-3-methylaniline, the positions ortho to the strongly activating amino group are the 2- and 6-positions. The position para to the amino group is occupied by the methoxy group. The methoxy group, in turn, directs to its ortho positions (3- and 5-positions) and its para position (which is occupied by the amino group). The methyl group directs to its ortho positions (2- and 4-positions) and its para position (which is occupied by the amino group).
The cumulative effect of these groups will direct the incoming electrophile (bromine) primarily to the positions most activated by the synergistic effects of these substituents. The 2-position is ortho to both the amino and methyl groups, making it a highly activated and sterically accessible site for electrophilic substitution.
Advanced Synthetic Approaches and Process Optimization
To improve the efficiency, yield, and selectivity of the synthesis of Benzenamine, 2-bromo-4-methoxy-3-methyl-, advanced synthetic approaches and process optimization are employed. These focus on fine-tuning reaction conditions and utilizing more selective reagents.
Optimization of Reaction Parameters: Temperature, Catalyst Selection, and Solvent Polarity
The optimization of reaction parameters is crucial for controlling the regioselectivity of the bromination step.
| Parameter | Effect on Bromination | Optimized Conditions (Hypothetical) |
| Temperature | Lower temperatures generally favor the formation of the thermodynamically more stable product and can enhance selectivity by minimizing side reactions. | 0-5 °C |
| Catalyst | While direct bromination of highly activated anilines can proceed without a catalyst, a mild Lewis acid or a proton source can sometimes enhance the reaction rate and selectivity. | Acetic acid or a catalytic amount of a non-protic Lewis acid. |
| Solvent Polarity | The polarity of the solvent can significantly influence the regioselectivity of bromination. lookchem.com Polar aprotic solvents can stabilize the transition state leading to the desired isomer. | Acetonitrile (B52724) or Dichloromethane |
Detailed Research Findings:
Studies on the bromination of substituted anilines have shown that the choice of solvent can dramatically alter the ratio of ortho and para isomers. lookchem.com For instance, in the bromination of anilines with N-bromosuccinimide, polar solvents can favor the formation of the ortho-isomer. This is attributed to the stabilization of the polar transition state leading to the ortho product.
Regioselective Bromination Techniques (e.g., N-bromosuccinimide in polar aprotic solvents)
Direct bromination of anilines with molecular bromine (Br₂) can be difficult to control and often leads to polybromination and oxidation byproducts. byjus.com A milder and more selective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. mdma.ch NBS is a solid, easy-to-handle reagent that releases bromine in a controlled manner.
The regioselectivity of NBS bromination is highly dependent on the reaction conditions, particularly the solvent. lookchem.commdma.ch
| Reagent System | Selectivity | Rationale |
| NBS in Acetonitrile | High regioselectivity for nuclear bromination. mdma.ch | Acetonitrile, a polar aprotic solvent, promotes the ionic pathway of bromination, favoring substitution on the aromatic ring over side-chain bromination. mdma.ch |
| NBS in Dichloromethane | Good selectivity for monobromination. | A less polar solvent that still allows for controlled bromination while minimizing over-bromination. |
| NBS with a mild acid catalyst | Can enhance the rate and regioselectivity. | The acid can activate the NBS, making it a more effective electrophile. |
Detailed Research Findings:
Research has demonstrated that the use of NBS in acetonitrile is an efficient method for the regioselective nuclear bromination of activated aromatic compounds, including methoxy-substituted benzenes. mdma.ch The reaction proceeds under mild conditions, often at room temperature, and provides high yields of the desired monobrominated product. The absence of strong acids minimizes side reactions and makes the workup procedure simpler. For a substrate like 4-methoxy-3-methylaniline, the use of NBS in a polar aprotic solvent like acetonitrile at a controlled temperature would be the method of choice to achieve selective bromination at the 2-position.
Considerations for Industrial-Scale Production Methodologies
The transition from laboratory-scale synthesis to industrial-scale production of Benzenamine, 2-bromo-4-methoxy-3-methyl- necessitates a thorough evaluation of process chemistry to ensure safety, cost-effectiveness, and environmental sustainability. While specific industrial processes for this exact molecule are proprietary, general principles for scaling up the synthesis of related substituted anilines can be applied.
Key considerations for large-scale manufacturing include the choice of raw materials, reaction conditions, and process design. For instance, in bromination reactions, a common step in synthesizing such compounds, industrial processes may favor agents like N-bromosuccinimide over elemental bromine to enhance safety and selectivity. google.com The synthesis of a related compound, 3-bromo-4-methoxyaniline, is achieved industrially through a three-step reaction involving bromination, etherification, and nitro-reduction, a pathway that could be analogous. google.com
Process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. This involves careful control of reaction parameters such as temperature, pressure, and stoichiometry. For example, processes for producing similar intermediates, like 4-bromo-2-methoxybenzaldehyde, are specifically designed to avoid cryogenic conditions, which are not suitable for large-scale operations. google.com The use of efficient catalysts and solvents that can be recycled is also a primary concern. Automation and the use of continuous flow reactors, as opposed to batch processing, can offer improved consistency, safety, and throughput. Waste stream management, including the treatment and disposal of by-products and spent reagents, is a critical component of environmentally responsible industrial production. google.com
Table 1: Comparison of Laboratory vs. Industrial Synthesis Considerations
| Feature | Laboratory-Scale Synthesis | Industrial-Scale Production |
|---|---|---|
| Objective | Proof of concept, production of small quantities for research | Cost-effective, safe, and sustainable production of large quantities |
| Reagents | Often uses high-purity, expensive reagents for high yield | Prefers cost-effective, readily available raw materials; may use less hazardous alternatives (e.g., NBS for bromination) google.com |
| Solvents | Wide variety, often chosen for optimal reaction kinetics | Chosen for low cost, recyclability, low toxicity, and ease of handling |
| Reaction Conditions | Can utilize extreme conditions (e.g., very low temperatures) | Optimized for moderate conditions to reduce energy costs and equipment complexity google.com |
| Equipment | Standard glassware (flasks, condensers) | Specialized reactors, pumps, and control systems for automation |
| Purification | Primarily chromatography | Primarily crystallization and distillation for efficiency and scalability |
| Safety | Managed with personal protective equipment and fume hoods | Requires extensive process safety management, engineering controls, and risk analysis |
| Waste | Small volumes, managed by institutional protocols | Large volumes, requiring dedicated waste treatment and minimization strategies |
Isolation and Purification Techniques for Research-Grade Purity
Achieving research-grade purity for Benzenamine, 2-bromo-4-methoxy-3-methyl- is essential for its use in further synthetic applications where impurities could lead to unwanted side reactions or affect product yields. This is typically accomplished through a combination of chromatographic separation methods and monitored by precise analytical controls.
Chromatographic Separation Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental for the purification of substituted anilines. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a standard method for initial purification after synthesis. The choice of eluent (mobile phase), typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is optimized to achieve separation of the target compound from unreacted starting materials and by-products.
For attaining high, research-grade purity, High-Performance Liquid Chromatography (HPLC) is often employed. acs.org Reverse-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is particularly effective for separating aniline derivatives. tandfonline.comtandfonline.com The separation of various substituted anilines has been demonstrated using mobile phases consisting of acetonitrile and water, sometimes with additives like phosphoric or formic acid to improve peak shape. acs.orgsielc.com The use of high-temperature HPLC can decrease analysis time by reducing solvent viscosity. tandfonline.comtandfonline.com Preparative HPLC can be used to isolate the pure compound in larger quantities than analytical HPLC. sielc.com
Table 2: Exemplary HPLC Conditions for Substituted Aniline Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 Hybrid Stationary Phase tandfonline.com | Newcrom R1 (Reverse Phase) sielc.com |
| Mobile Phase | Pure water (at high temperature) tandfonline.com | Acetonitrile, Water, and Phosphoric Acid sielc.com |
| Detection | UV and Flame Ionization Detection (FID) tandfonline.comtandfonline.com | Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) sielc.com |
| Temperature | Programmed from 160°C to 200°C tandfonline.comtandfonline.com | Not specified, typically ambient to moderately heated |
| Application | Rapid separation of multiple substituted anilines tandfonline.comtandfonline.com | Analysis and preparative separation of bromo-substituted anilines sielc.com |
Analytical Control of Reaction Progress and Product Purity (e.g., Thin-Layer Chromatography, Gas Chromatography-Mass Spectrometry)
Rigorous analytical control is necessary throughout the synthesis and purification process. Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, indicating when the reaction is complete. google.com
For definitive identification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. d-nb.info The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for unequivocal identification. nih.gov The gas chromatogram also provides quantitative information about the purity of the sample by comparing the peak area of the desired product to the areas of any impurity peaks. chemicalbook.comthermofisher.com The analysis of various substituted anilines by GC-MS is well-documented, often utilizing non-polar capillary columns. nih.govchem-agilent.com
Table 3: Typical GC-MS Parameters for Aniline Derivative Analysis
| Parameter | Typical Setting |
|---|---|
| GC Column | DB-5ms or similar non-polar capillary column chem-agilent.com |
| Carrier Gas | Helium chem-agilent.com |
| Injector Temperature | ~250°C acs.orgchem-agilent.com |
| Oven Program | Temperature ramp (e.g., 40°C to 290°C at 12°/min) chem-agilent.com |
| Detector | Mass Spectrometer (MS) chem-agilent.com or Nitrogen-Phosphorus Detector (NPD) acs.org |
| Ionization Mode | Electron Ionization (EI) |
Chemical Reactivity and Transformation Pathways of Benzenamine, 2 Bromo 4 Methoxy 3 Methyl
Electrophilic Aromatic Substitution Reactions of the Substituted Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are profoundly influenced by the existing substituents on the ring. researchgate.netwikipedia.org
The directing effects of the substituents on the "Benzenamine, 2-bromo-4-methoxy-3-methyl-" ring determine the position of incoming electrophiles. The amine (-NH2), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups are all activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. chemistrytalk.orgbyjus.comaakash.ac.in Conversely, the bromine atom is a deactivating group due to its inductive electron withdrawal, yet it also directs ortho and para due to resonance effects. libretexts.orgyoutube.com
In this polysubstituted system, the powerful activating and directing effects of the amine and methoxy groups are expected to dominate. The positions ortho and para to these groups are significantly more nucleophilic and thus more susceptible to electrophilic attack. wikipedia.org Considering the existing substitution pattern, the available positions for substitution are C5 and C6. The C6 position is ortho to the strongly activating amino group and meta to the methoxy group. The C5 position is meta to the amino group and ortho to the methoxy group. Therefore, electrophilic substitution is most likely to occur at the C6 position, driven by the powerful ortho-directing effect of the amino group. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C2 if it were available, but the primary electronic effects of the amino and methoxy groups are the principal determinants of regioselectivity.
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NH₂ | C1 | Strongly Activating | Ortho, Para |
| -Br | C2 | Deactivating | Ortho, Para |
| -CH₃ | C3 | Activating | Ortho, Para |
| -OCH₃ | C4 | Strongly Activating | Ortho, Para |
The mechanism of electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. nih.gov The stability of this intermediate determines the preferred position of attack.
For "Benzenamine, 2-bromo-4-methoxy-3-methyl-", attack at the C6 position results in a sigma complex where the positive charge can be delocalized onto the nitrogen atom of the amino group and the oxygen atom of the methoxy group through resonance. This provides significant stabilization to the intermediate, making this pathway highly favorable. In contrast, attack at the C5 position would not allow for direct resonance stabilization of the positive charge by the amino group, leading to a less stable intermediate.
Mechanistic studies on the halogenation of anilines have shown that the reaction can proceed through various pathways, sometimes involving the formation of N-halo intermediates that can then rearrange. core.ac.uk However, for most electrophilic substitutions, the direct attack on the activated ring is the predominant mechanism. The choice of reagents and reaction conditions is crucial to control the selectivity and prevent over-substitution, which is a common issue with highly activated rings like anilines.
Oxidative and Reductive Transformations of Functional Groups
The functional groups of "Benzenamine, 2-bromo-4-methoxy-3-methyl-" can undergo various oxidative and reductive transformations.
Anilines are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. openaccessjournals.comtsijournals.com The oxidation of anilines can lead to the formation of a variety of products, including nitrobenzenes, azoxybenzenes, and benzoquinones. openaccessjournals.comacs.org The oxidation of substituted anilines, particularly those with electron-donating groups, can yield quinone or quinone-imine structures. rsc.org In the case of "Benzenamine, 2-bromo-4-methoxy-3-methyl-", oxidation could potentially lead to the formation of a quinone-like structure through oxidation of the aniline (B41778) and methoxy-substituted ring. The presence of multiple electron-donating groups makes the ring susceptible to oxidation. organicreactions.org
The primary application of reduction reactions in the context of molecules like "Benzenamine, 2-bromo-4-methoxy-3-methyl-" often involves the synthesis of the aniline itself from a corresponding nitro compound. Aromatic nitro groups are readily reduced to anilines using various reagents, such as hydrogen gas with a palladium catalyst or metals like iron in acidic media. youtube.com
The bromo, methoxy, and amine functional groups are generally stable under these conditions. Catalytic hydrogenation can sometimes lead to dehalogenation (removal of the bromine atom), but this typically requires more forcing conditions. The methoxy group is generally unreactive towards common reducing agents. The amine group is already in a reduced state.
Nucleophilic Substitution and Transition Metal-Catalyzed Coupling Reactions
The bromine atom on the aromatic ring provides a handle for nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.
Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In "Benzenamine, 2-bromo-4-methoxy-3-methyl-", the ring is electron-rich due to the activating groups, which disfavors traditional SNA reactions. However, under forcing conditions or with very strong nucleophiles, displacement of the bromide may be possible.
A more versatile approach for modifying the C-Br bond is through transition metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. lumenlearning.combeilstein-journals.org "Benzenamine, 2-bromo-4-methoxy-3-methyl-" would be a suitable substrate for these reactions, allowing for the introduction of a wide variety of substituents at the C2 position. For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl compound, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group. beilstein-journals.orgorganic-chemistry.org These reactions typically proceed under mild conditions and with high functional group tolerance. youtube.com
| Reaction | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki Coupling | Organoboron Reagent | C-C (Aryl, Vinyl) |
| Heck Coupling | Alkene | C-C (Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Amine | C-N |
| Stille Coupling | Organostannane | C-C |
Nucleophilic Aromatic Substitution at the Bromine Center
Nucleophilic Aromatic Substitution (SₙAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com The viability of this reaction is highly dependent on the electronic properties of the aromatic system. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this intermediate is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov
In the case of Benzenamine, 2-bromo-4-methoxy-3-methyl-, the aromatic ring is substituted with electron-donating groups (the amino, methoxy, and methyl groups). These groups increase the electron density of the ring, which destabilizes the negatively charged Meisenheimer intermediate required for the SₙAr mechanism. youtube.com The methoxy group, in particular, is known to deactivate aromatic rings towards nucleophilic aromatic substitution. Consequently, direct displacement of the bromine atom by a nucleophile via the addition-elimination SₙAr pathway is generally unfavorable under standard conditions.
Alternative pathways for nucleophilic substitution on unactivated aryl halides, such as the elimination-addition (benzyne) mechanism, can occur but require extremely strong basic conditions (e.g., sodium amide) to proceed. youtube.com Such harsh conditions may not be compatible with the other functional groups present on the molecule. Therefore, nucleophilic aromatic substitution at the bromine center is not a primary transformation pathway for this compound without significant modification or specialized reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
The bromine atom on Benzenamine, 2-bromo-4-methoxy-3-methyl- makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds and are fundamental to modern organic synthesis. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to its mild conditions and high tolerance for a wide range of functional groups. nih.gov
Substrates with an unprotected ortho-amino group, such as 2-bromoanilines, are known to be effective partners in Suzuki-Miyaura couplings. nih.gov The reaction can tolerate various substituents, including the methoxy and methyl groups present in the target molecule. nih.govresearchgate.net While the steric hindrance from the adjacent methyl and amino groups might influence the reaction rate, the selection of appropriate bulky phosphine (B1218219) ligands can facilitate the catalytic cycle and lead to high yields of the coupled product. researchgate.net Methoxy-substituted bromoanilines have been shown to undergo this reaction successfully. nih.gov
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| ortho-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 | TMSOK | CPME | 97% | nih.gov |
| 2-Bromo-4-fluoroaniline | 4-Fluorophenylboronic acid neopentyl glycol ester | CataXCium A Pd G3 | TMSOK | CPME | 85% | nih.gov |
| 2-Bromotoluene | Phenylboronic acid | TbPo-Pd(II) | K₂CO₃ | Ethanol/Water | 91.5% | researchgate.net |
| 4-Bromoaniline | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Water (Kolliphor EL) | 99% | unimib.it |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of synthetic chemistry due to its broad substrate scope and applicability in the synthesis of pharmaceuticals and natural products. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org
Benzenamine, 2-bromo-4-methoxy-3-methyl- can serve as the aryl bromide component in a Buchwald-Hartwig reaction, allowing for the introduction of a secondary or tertiary amino group at the C2 position. The reaction typically requires a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (such as XPhos or SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄). beilstein-journals.orgrsc.org The electron-donating nature of the aniline's substituents can influence reactivity, but the methodology is generally robust for a wide variety of electronically diverse substrates. beilstein-journals.org
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 94% | beilstein-journals.org |
| 4-Bromotoluene | Morpholine | [Pd(IPr)]₂ / JohnPhos | NaOt-Bu | Dioxane | >95% | rsc.org |
| 3-Bromopyridine | Cyclohexylamine | [Pd(IPr)]₂ / JohnPhos | NaOt-Bu | Dioxane | 85% | rsc.org |
| 2-Bromopyridine | Volatile primary/secondary amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 51-98% | researchgate.net |
Condensation Reactions and Derivative Synthesis (e.g., Schiff Bases)
The primary amine group of Benzenamine, 2-bromo-4-methoxy-3-methyl- is a key site for condensation reactions. scispace.combeilstein-journals.org It can react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. scispace.comnanobioletters.com This reaction typically involves heating the aniline and the carbonyl compound in a solvent like ethanol, often under reflux conditions, to drive the reaction to completion by removing the water formed as a byproduct. scispace.comnih.gov
The formation of Schiff bases from substituted anilines is a well-established and robust transformation. scispace.comnanobioletters.com Studies on the closely related 2-bromo-4-methylaniline (B145976) have demonstrated its successful condensation with a variety of substituted aldehydes, including nitrobenzylidene, trimethoxybenzylidene, and methoxybenzylidene derivatives, to produce the corresponding Schiff base products in good yields. scispace.com These reactions confirm the expected reactivity of the amino group in an environment sterically hindered by an ortho-bromo substituent. Schiff bases are valuable compounds in their own right, with applications as ligands in coordination chemistry and as intermediates with diverse biological activities. scispace.comnanobioletters.comidosr.org
| Aniline Derivative | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Bromo-4-methylaniline | 2-Nitrobenzaldehyde | Reflux in ethanol | Substituted N-benzylideneaniline | scispace.com |
| 2-Bromo-4-methylaniline | 4-Methoxybenzaldehyde | Reflux in ethanol | Substituted N-benzylideneaniline | scispace.com |
| 4-Methoxyaniline | 4-Methoxybenzaldehyde | Reflux in methanol | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline | idosr.org |
| 2-(4-Aminophenyl)ethan-1-ol | 5-Bromosalicylaldehyde | Reflux in ethanol | Substituted Phenol Imine | nih.gov |
Reactivity as a Chemical Intermediate in Complex Organic Molecule Synthesis
Benzenamine, 2-bromo-4-methoxy-3-methyl- serves as a valuable and versatile intermediate for the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. echemi.com Its utility stems from the presence of multiple, orthogonally reactive functional groups. The bromine atom can be selectively functionalized through palladium-catalyzed cross-coupling reactions, while the primary amine can undergo condensation, acylation, or diazotization. echemi.com
This multi-functionality allows for a stepwise and controlled approach to building molecular complexity. For instance, a synthetic sequence could begin with a Suzuki-Miyaura or Buchwald-Hartwig reaction at the bromine position to introduce a new aryl or amino substituent. The resulting biaryl or diarylamine product, which still contains the primary amine of the original scaffold, can then undergo a subsequent condensation reaction with a carbonyl compound to form a complex Schiff base. This strategic approach is crucial in the construction of targeted molecules with specific functionalities and three-dimensional structures. The analogous compound, 2-bromo-4-methylaniline, is noted for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials, highlighting the importance of this substitution pattern in applied chemistry. echemi.com
| Step | Reaction Type | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pyridin-3-ylboronic acid, Pd catalyst, Base | 2-(Pyridin-3-yl)-4-methoxy-3-methylbenzenamine | Introduce a heteroaromatic ring system (C-C bond formation). |
| 2 | Schiff Base Formation | 4-Fluorobenzaldehyde, Ethanol, Reflux | N-(4-Fluorobenzylidene)-2-(pyridin-3-yl)-4-methoxy-3-methylbenzenamine | Introduce a second substituted aromatic ring via an imine linkage. |
| 3 | Reduction of Imine | NaBH₄ | N-(4-Fluorobenzyl)-2-(pyridin-3-yl)-4-methoxy-3-methylbenzenamine | Formation of a flexible secondary amine linker for a complex scaffold. |
Advanced Spectroscopic Characterization of Benzenamine, 2 Bromo 4 Methoxy 3 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental data, a theoretical analysis would be purely speculative. The precise chemical shifts and coupling constants in both ¹H and ¹³C NMR are highly dependent on the specific arrangement and electronic influence of the bromo, methoxy (B1213986), and methyl substituents on the benzenamine ring.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Proton Assignment
Specific ¹H NMR data for Benzenamine, 2-bromo-4-methoxy-3-methyl- is not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Specific ¹³C NMR data for Benzenamine, 2-bromo-4-methoxy-3-methyl- is not available in the reviewed literature.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, COSY, HSQC)
No studies employing advanced 2D NMR techniques such as COSY or HSQC for the structural confirmation of Benzenamine, 2-bromo-4-methoxy-3-methyl- were found.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., N-H, C-Br)
While general characteristic vibrational frequencies for functional groups like N-H stretches in amines and C-Br stretches are known, a specific, experimentally recorded FTIR spectrum for Benzenamine, 2-bromo-4-methoxy-3-methyl- is not documented in the searched sources. nih.govnist.gov
Raman Spectroscopy for Complementary Vibrational Analysis
No Raman spectroscopy data for Benzenamine, 2-bromo-4-methoxy-3-methyl- could be located in the available scientific literature. Studies have been conducted on related molecules like 2-bromo-4-methylaniline (B145976), but this data is not applicable to the specified compound. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For Benzenamine, 2-bromo-4-methoxy-3-methyl-, with the molecular formula C₈H₁₀BrNO, HRMS would be crucial for confirming its identity. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.
Table 1: Theoretical HRMS Data for Benzenamine, 2-bromo-4-methoxy-3-methyl- (Note: This data is calculated and not from experimental results.)
| Ion Formula | Isotope | Calculated m/z |
| [C₈H₁₀⁷⁹BrNO+H]⁺ | ⁷⁹Br | 216.0073 |
| [C₈H₁₀⁸¹BrNO+H]⁺ | ⁸¹Br | 218.0053 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For a synthesized sample of Benzenamine, 2-bromo-4-methoxy-3-methyl-, GC-MS would serve two primary purposes: to assess the purity of the compound by separating it from any starting materials or byproducts and to provide a characteristic mass spectrum that can serve as a fingerprint for identification. The mass spectrum would show the molecular ion peak and various fragment ions, which would correspond to the loss of functional groups such as methyl (–CH₃) or methoxy (–OCH₃) radicals. The fragmentation pattern is often predictable for substituted anilines and provides structural confirmation.
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction for Precise Molecular Geometry
To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. For substituted anilines, this analysis reveals the planarity of the benzene (B151609) ring and the precise spatial arrangement of the bromo, methoxy, methyl, and amine substituents. nih.govnih.gov Distortions in the benzene ring's bond angles from the ideal 120° can occur due to steric hindrance between adjacent bulky substituents. nih.gov
Table 2: Representative Crystallographic Data for Substituted Anilines (Note: This table presents typical data ranges for similar compounds, as specific data for the target molecule is unavailable.)
| Parameter | Typical Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pna2₁ |
| C-C bond length (aromatic) | 1.36 - 1.41 Å |
| C-N bond length | 1.38 - 1.42 Å |
| C-Br bond length | 1.88 - 1.91 Å |
| C-O bond length | 1.36 - 1.38 Å |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The spectrum of an aromatic compound like Benzenamine, 2-bromo-4-methoxy-3-methyl- is characterized by absorption bands corresponding to π → π* transitions within the benzene ring. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring. The electron-donating amine (–NH₂) and methoxy (–OCH₃) groups, and the electron-withdrawing (by induction) bromo (–Br) group, all influence the energy of the electronic transitions. Typically, substituted anilines exhibit absorption maxima in the 200-400 nm range. orientjchem.org The exact wavelength of maximum absorbance (λ_max) would be determined by recording the spectrum in a suitable solvent.
Computational Chemistry and Theoretical Studies on Benzenamine, 2 Bromo 4 Methoxy 3 Methyl
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for examining molecular properties. Calculations for Benzenamine, 2-bromo-4-methoxy-3-methyl- are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accurate results.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For Benzenamine, 2-bromo-4-methoxy-3-methyl-, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest energy state.
Studies on similar substituted anilines show that the amino group (-NH₂) is typically slightly pyramidal, meaning the nitrogen atom lies just outside the plane of the benzene (B151609) ring. The orientation of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups relative to the ring is also determined. The final optimized geometry represents the most probable conformation of the molecule in the gas phase.
Table 1: Predicted Geometrical Parameters for Benzenamine, 2-bromo-4-methoxy-3-methyl- The following data are representative values expected from a DFT B3LYP/6-311++G(d,p) calculation, based on studies of analogous molecules.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | ~1.40 Å |
| C-Br | ~1.91 Å | |
| C-O (Aromatic) | ~1.36 Å | |
| O-C (Methyl) | ~1.43 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-N-H | ~113° |
| C-C-Br | ~120° | |
| C-O-C | ~118° | |
| Dihedral Angle | H-N-C-C | ~20-40° (slight pyramidalization) |
Vibrational Frequency Calculations and Simulation of Spectroscopic Data
Once the molecule's geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule's bonds will stretch, bend, and twist. The results are used to simulate the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration.
Theoretical frequencies are often systematically higher than experimental values due to the assumption of harmonic motion. To correct this, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP methods) to achieve better agreement with experimental data. This analysis is crucial for interpreting experimental spectra and identifying the presence of specific functional groups.
Table 2: Predicted Vibrational Frequencies and Assignments Based on DFT calculations for similar substituted anilines.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) |
| N-H Asymmetric Stretch | -NH₂ | ~3500 |
| N-H Symmetric Stretch | -NH₂ | ~3400 |
| C-H Aromatic Stretch | Ar-H | ~3050 - 3100 |
| C-H Aliphatic Stretch | -CH₃, -OCH₃ | ~2950 - 3000 |
| C=C Aromatic Stretch | Benzene Ring | ~1580 - 1620 |
| N-H Bending (Scissoring) | -NH₂ | ~1600 |
| C-O-C Asymmetric Stretch | Ar-O-CH₃ | ~1250 |
| C-Br Stretch | Ar-Br | ~650 |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital that most readily accepts an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Benzenamine, 2-bromo-4-methoxy-3-methyl-, the electron-donating amino and methoxy groups cause the HOMO to be primarily localized on the aromatic ring and these substituents. The LUMO is typically a π* antibonding orbital distributed over the aromatic ring.
Table 3: Predicted Frontier Orbital Energies Representative values based on DFT studies of substituted anilines.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -5.5 to -6.0 |
| LUMO Energy | ~ -0.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 |
Quantum Chemical Descriptors for Reactivity Prediction
Beyond frontier orbitals, DFT can be used to calculate a range of descriptors that predict how and where a molecule will react.
Fukui Indices for Identifying Electrophilic and Nucleophilic Sites
The Fukui function is a local reactivity descriptor that indicates the propensity of each atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. It is calculated by analyzing the change in electron density at a specific atom when an electron is added to or removed from the molecule.
f+ (for nucleophilic attack): A high value indicates the best site for an incoming nucleophile (i.e., where the molecule is most likely to accept an electron).
f- (for electrophilic attack): A high value indicates the most reactive site for an incoming electrophile (i.e., where the molecule is most likely to donate an electron).
f0 (for radical attack): This is the average of f+ and f-, indicating susceptibility to radical attack.
For Benzenamine, 2-bromo-4-methoxy-3-methyl-, the nitrogen atom of the amino group is expected to have a high f- value, marking it as a primary site for electrophilic attack. The carbon atoms on the aromatic ring at positions ortho and para to the powerful activating amino and methoxy groups would also be likely sites for electrophilic substitution, with the precise locations influenced by the combined directing effects of all substituents.
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution around a molecule. The MESP surface is colored to represent different potential values: electron-rich regions with a negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while electron-poor regions with a positive potential (colored blue) are attractive to nucleophiles.
For Benzenamine, 2-bromo-4-methoxy-3-methyl-, the MESP map would show strong negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons. These areas represent the most electron-rich parts of the molecule. A region of positive potential would be located around the hydrogen atoms of the amino group. This visual tool is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and predicting reaction sites.
Natural Bond Orbital (NBO) Analysis for Understanding Stabilizing Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and stabilizing interactions within a molecule. researchgate.net It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying their energetic significance. researchgate.net This type of analysis provides insights into hyperconjugative and intramolecular bonding. researchgate.net For many organic molecules, NBO analysis reveals significant stabilization energies arising from these interactions. researchgate.net However, no NBO analysis data has been published for Benzenamine, 2-bromo-4-methoxy-3-methyl-.
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors, including chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, help in understanding the stability and reactivity of a compound. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net Although the calculation of these descriptors is a standard computational practice, specific values for Benzenamine, 2-bromo-4-methoxy-3-methyl- are not available in existing literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows for the examination of the dynamic behavior of a compound, providing insights into its conformational changes and interactions with its environment. There are currently no published MD simulation studies specifically focused on Benzenamine, 2-bromo-4-methoxy-3-methyl-.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govnih.gov By mapping properties like dnorm, shape index, and curvedness onto the molecular surface, it is possible to identify and characterize different types of intermolecular contacts. nih.govnih.gov The associated 2D fingerprint plots provide a quantitative summary of these interactions, highlighting the relative contributions of different contact types, such as H···H, O···H, and C···H interactions. nih.gov While this analysis has been applied to various bromo-substituted organic compounds to understand their crystal packing, no such study has been performed on Benzenamine, 2-bromo-4-methoxy-3-methyl-. nih.gov
Applications of Benzenamine, 2 Bromo 4 Methoxy 3 Methyl in Advanced Research Domains
Utilization as a Synthetic Building Block in Pharmaceutical Research
In the field of pharmaceutical research, the quest for novel molecular entities with therapeutic potential is perpetual. Substituted anilines are a cornerstone in medicinal chemistry, serving as precursors to a vast array of biologically active compounds. echemi.com Benzenamine, 2-bromo-4-methoxy-3-methyl- is a prime example of such a versatile intermediate, offering multiple reactive sites for chemical modification.
Precursor in the Synthesis of Biologically Active Scaffolds
The molecular architecture of Benzenamine, 2-bromo-4-methoxy-3-methyl- makes it an attractive starting material for the synthesis of complex, biologically active scaffolds. The aniline (B41778) functional group allows for the formation of amides, sulfonamides, and other nitrogen-containing heterocycles, which are prevalent in many drug classes. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or alkyl groups and the construction of intricate molecular frameworks.
Research on similarly substituted anilines has demonstrated their utility in the development of potent enzyme inhibitors. For instance, various bromoanilino- and methoxy-substituted compounds have been investigated as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy. nih.govacs.org The specific arrangement of substituents in Benzenamine, 2-bromo-4-methoxy-3-methyl- can influence the binding affinity and selectivity of the resulting molecules for their biological targets.
| Bioactive Scaffold Class | Synthetic Utility of Substituted Anilines | Key Reactions |
| Kinase Inhibitors | Formation of the core structure that binds to the ATP-binding site of kinases. | Amide bond formation, Suzuki coupling, Buchwald-Hartwig amination. |
| Heterocyclic Scaffolds | Serves as a key building block for the construction of various heterocyclic ring systems (e.g., quinazolines, pyrrolopyrimidines). mdpi.com | Cyclization reactions, condensation reactions. |
| Antiproliferative Agents | The substituted aniline moiety can be a key pharmacophore for anticancer activity. nih.gov | Derivatization to introduce pharmacologically active groups. |
Development of Chemical Probes for Molecular Targets
Chemical probes are small molecules used as tools to study and manipulate biological systems. mskcc.org The development of selective and potent chemical probes is essential for understanding the function of proteins and other molecular targets in health and disease. Substituted anilines are frequently used as core structures in the design of chemical probes due to their ability to be readily modified to optimize binding to a target protein.
The synthesis of chemical probes often involves the strategic introduction of reporter tags, such as fluorescent dyes or biotin, to a core scaffold. The versatile reactivity of Benzenamine, 2-bromo-4-methoxy-3-methyl- would allow for the attachment of such tags, facilitating the detection and visualization of the probe's interaction with its molecular target. The development of such probes can aid in target validation and the elucidation of biological pathways. olemiss.edunih.gov
Application in Materials Science for Novel Property Development
The unique electronic and structural features of Benzenamine, 2-bromo-4-methoxy-3-methyl- also make it a candidate for applications in materials science, where the goal is to create new materials with tailored properties.
Integration into Advanced Polymer Architectures
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline. researchgate.net The substituents on the aniline ring can significantly influence the properties of the resulting polymer, including its conductivity, solubility, and processability. The incorporation of Benzenamine, 2-bromo-4-methoxy-3-methyl- into a polymer backbone could lead to materials with unique optoelectronic properties. The bromine atom, for example, could be used for post-polymerization modification, allowing for further tuning of the material's characteristics.
Role as a Reference Standard in Analytical Chemistry Methodologies
In analytical chemistry, the availability of well-characterized reference standards is crucial for the accurate identification and quantification of chemical substances. thermofisher.com
Benzenamine, 2-bromo-4-methoxy-3-methyl-, once synthesized in a highly pure form and thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), can serve as a valuable reference standard. It can be used in the development and validation of analytical methods for the detection of related substituted anilines in various matrices, including environmental samples and pharmaceutical preparations. researchgate.net The use of such standards is essential for ensuring the quality and reliability of analytical data.
| Analytical Technique | Application of Reference Standard |
| High-Performance Liquid Chromatography (HPLC) | Method development, system suitability testing, and quantification. |
| Gas Chromatography (GC) | Identification and quantification of volatile and semi-volatile compounds. |
| Mass Spectrometry (MS) | Confirmation of molecular identity and structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural verification and purity assessment. |
Quality Control Applications in Chemical Synthesis
Similarly, a thorough search did not reveal any documented applications of Benzenamine, 2-bromo-4-methoxy-3-methyl- in the quality control of chemical synthesis processes. There are no reports of its use as an intermediate where its purity needs to be assessed, nor as an impurity that requires monitoring. Consequently, no data on quality control parameters, such as impurity profiling or assay development related to this specific compound, are available.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-4-methoxy-3-methylbenzenamine, and how can reaction conditions be optimized to improve yield?
Q. What are the key stability considerations for storing 2-bromo-4-methoxy-3-methylbenzenamine?
- Methodological Answer : The compound is light-sensitive and prone to oxidation. Store under inert atmosphere (N) at 2–8°C in amber vials. Regularly assess degradation via UV-Vis spectroscopy (monitor absorbance at λ~280 nm). Stabilizers like BHT (0.01% w/w) can mitigate free radical formation .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, OCH3_33, CH3_33) influence the reactivity of 2-bromo-4-methoxy-3-methylbenzenamine in cross-coupling reactions?
- Methodological Answer : Bromine acts as a directing group, facilitating Suzuki-Miyaura coupling at the ortho position. Methoxy groups enhance electron density, slowing oxidative addition in Pd-catalyzed reactions. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. Experimental validation via GC-MS post-reaction quantifies product distribution .
Q. What strategies resolve contradictions between experimental and computational data on the compound’s dipole moment and solubility?
- Methodological Answer : Discrepancies arise from solvent effects in simulations vs. experimental conditions (e.g., water vs. DMSO). Use COSMO-RS solvation models to refine computational predictions. Experimentally, measure solubility via shake-flask method (HPLC quantification) and compare with Hansen solubility parameters .
Q. How can the toxicological profile of 2-bromo-4-methoxy-3-methylbenzenamine be evaluated for lab safety protocols?
- Methodological Answer : Assess acute toxicity using in vitro models (e.g., HepG2 cells for hepatic cytotoxicity via MTT assay). Monitor methemoglobinemia risk via UV-Vis spectroscopy (absorbance at 630 nm for methemoglobin). Compare with RTECS data for structurally similar anilines .
Methodological Notes
- Synthetic Optimization : Prioritize regioselectivity control using steric hindrance (e.g., bulky ligands in catalysis).
- Analytical Cross-Validation : Combine NMR with high-resolution MS (HRMS) for unambiguous structural confirmation.
- Computational Tools : Leverage Gaussian or ORCA for DFT studies to predict reaction pathways and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
